molecular formula C7H11N3O B13990243 3-Methoxy-5-methyl-2-pyrazinemethanamine

3-Methoxy-5-methyl-2-pyrazinemethanamine

Cat. No.: B13990243
M. Wt: 153.18 g/mol
InChI Key: JRGLQRNVKCSURZ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-2-pyrazinemethanamine is a pyrazine derivative characterized by a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and an aminomethyl (-CH₂NH₂) substituent at position 2 of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and flavoring agents.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(3-methoxy-5-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,3,8H2,1-2H3

InChI Key

JRGLQRNVKCSURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methyl-2-pyrazinemethanamine typically involves the reaction of 3-methoxy-5-methylpyrazine with an appropriate amine source. One common method is the reductive amination of 3-methoxy-5-methylpyrazine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .

Industrial Production Methods

Industrial production methods for 3-Methoxy-5-methyl-2-pyrazinemethanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-2-pyrazinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

3-Methoxy-5-methyl-2-pyrazinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinemethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

The following table summarizes key structural and physicochemical differences between 3-Methoxy-5-methyl-2-pyrazinemethanamine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point/Boiling Point Key Applications/Properties References
3-Methoxy-5-methyl-2-pyrazinemethanamine Likely C₇H₁₁N₃O ~153.18 (estimated) 3-OCH₃, 5-CH₃, 2-CH₂NH₂ Not reported Hypothesized: Pharmaceutical intermediates N/A
2-Amino-3-methylpyrazine C₅H₇N₃ 109.13 2-NH₂, 3-CH₃ 170–171°C (mp) Building block for bioactive molecules
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 2-OCH₃, 3-(sec-butyl) Not reported Artificial flavoring agent (FEMA 3433)
5-Isobutyl-3-methyl-2-methoxypyrazine C₁₀H₁₆N₂O 180.25 2-OCH₃, 3-CH₃, 5-(isobutyl) Not reported Flavor and fragrance industry
3-Methyl-2-pyrazinamine C₅H₇N₃ 109.13 2-NH₂, 3-CH₃ 170–171°C (mp) Research chemical, irritant (GHS)

Key Observations:

Substituent Effects on Properties: The presence of a methoxy group (e.g., in 2-Methoxy-3-(1-methylpropyl)pyrazine and 5-Isobutyl-3-methyl-2-methoxypyrazine ) enhances lipophilicity compared to amino-substituted analogs like 2-Amino-3-methylpyrazine. This likely influences solubility and bioavailability.

Structural Analogues in Flavoring :

  • Compounds like 2-Methoxy-3-(1-methylpropyl)pyrazine (FEMA 3433) are used as artificial flavoring agents due to their nutty or earthy odor profiles . The target compound’s methoxy and methyl groups may confer similar sensory properties but require experimental validation.

Safety Profiles: 3-Methyl-2-pyrazinamine is classified as an irritant under GHS guidelines . The aminomethyl group in the target compound may pose similar hazards, necessitating careful handling.

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